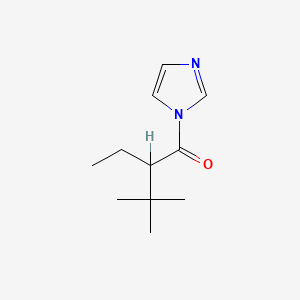

![molecular formula C15H9ClF3NO5 B14326279 {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid CAS No. 110926-91-5](/img/structure/B14326279.png)

{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is widely recognized for its use as a herbicide, particularly in agricultural settings. The compound is known for its ability to control a variety of broadleaf weeds and grasses, making it a valuable tool in crop management.

Métodos De Preparación

The synthesis of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid involves several steps. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of sulfur trioxide and dichloroethane . The reaction is carried out at temperatures ranging from 0 to 50°C. After the reaction, the mixture is washed and subjected to azeotropic distillation to obtain the desired product. This method enhances reaction selectivity and increases the yield to about 81%, while also reducing the discharge of acidic wastewater .

Análisis De Reacciones Químicas

{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

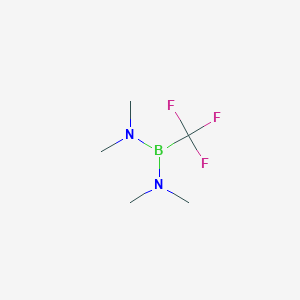

Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents. Common reagents used in these reactions include sulfur trioxide, dichloroethane, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid has several scientific research applications:

Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used as a herbicide.

Industry: It is used in the production of herbicides and other agricultural chemicals.

Mecanismo De Acción

The mechanism of action of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis . By inhibiting PPO, the compound causes the accumulation of protoporphyrin IX, a potent photosensitizer. This leads to the generation of reactive oxygen species, causing lipid peroxidation and rapid cell membrane damage, ultimately resulting in plant death .

Comparación Con Compuestos Similares

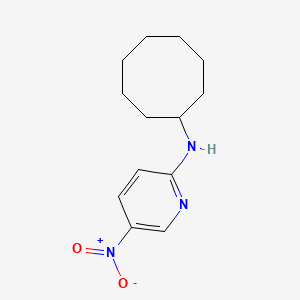

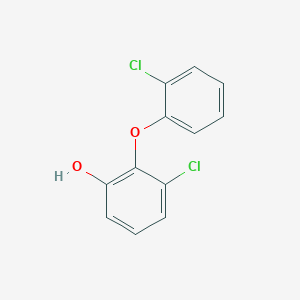

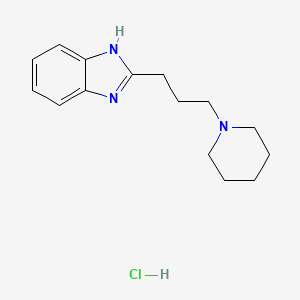

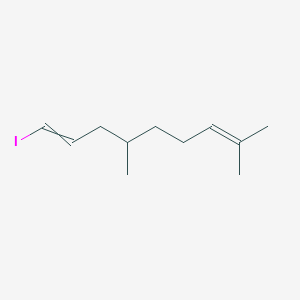

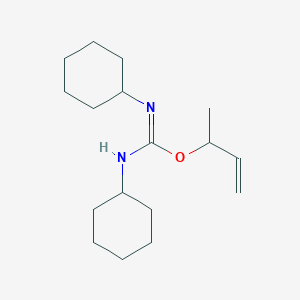

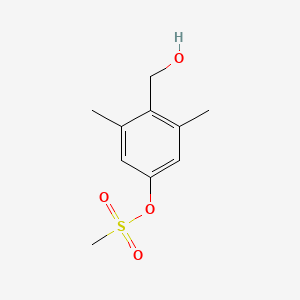

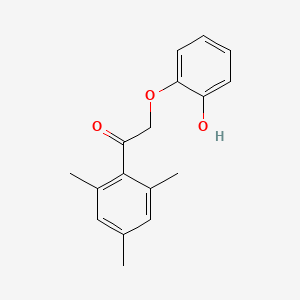

{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid is similar to other herbicides such as fluoroglycofen and fomesafen. These compounds also contain the trifluoromethyl group and exhibit similar herbicidal properties . this compound is unique in its specific molecular structure, which contributes to its distinct mode of action and effectiveness in controlling a broad spectrum of weeds .

Similar Compounds

Propiedades

Número CAS |

110926-91-5 |

|---|---|

Fórmula molecular |

C15H9ClF3NO5 |

Peso molecular |

375.68 g/mol |

Nombre IUPAC |

2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]acetic acid |

InChI |

InChI=1S/C15H9ClF3NO5/c16-11-7-9(15(17,18)19)1-4-13(11)25-10-2-3-12(20(23)24)8(5-10)6-14(21)22/h1-5,7H,6H2,(H,21,22) |

Clave InChI |

OGUFPYTUJFUBPI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B14326205.png)

![3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione](/img/structure/B14326206.png)